molecular formula C10H21O3P B14426217 Diethyl (2-ethylbut-1-en-1-yl)phosphonate CAS No. 86052-70-2

Diethyl (2-ethylbut-1-en-1-yl)phosphonate

Cat. No.: B14426217
CAS No.: 86052-70-2
M. Wt: 220.25 g/mol
InChI Key: APYJDPRULYJVRV-UHFFFAOYSA-N
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Description

Diethyl (2-ethylbut-1-en-1-yl)phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an organic moiety and two alkoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2-ethylbut-1-en-1-yl)phosphonate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide . This reaction typically requires heating and can be catalyzed by various metal catalysts to improve yield and selectivity .

Industrial Production Methods

Industrial production of this compound often involves large-scale Michaelis-Arbuzov reactions. The reaction conditions are optimized to ensure high yield and purity. Catalysts such as palladium or copper may be used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-ethylbut-1-en-1-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of diethyl (2-ethylbut-1-yl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the active site of the enzyme, preventing the natural substrate from binding .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphonate
  • Dimethyl phosphonate
  • Diisopropyl phosphonate

Comparison

Diethyl (2-ethylbut-1-en-1-yl)phosphonate is unique due to its specific alkyl substitution, which can influence its reactivity and selectivity in chemical reactions. Compared to other phosphonates, it may exhibit different physical and chemical properties, such as solubility and boiling point .

Properties

CAS No.

86052-70-2

Molecular Formula

C10H21O3P

Molecular Weight

220.25 g/mol

IUPAC Name

3-(diethoxyphosphorylmethylidene)pentane

InChI

InChI=1S/C10H21O3P/c1-5-10(6-2)9-14(11,12-7-3)13-8-4/h9H,5-8H2,1-4H3

InChI Key

APYJDPRULYJVRV-UHFFFAOYSA-N

Canonical SMILES

CCC(=CP(=O)(OCC)OCC)CC

Origin of Product

United States

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